2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one
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Overview
Description
2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Preparation Methods
The synthesis of 2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of 2-(2-methoxyethoxy)ethanol with a phosphorus-containing reagent. One common method involves the use of hexachlorocyclotriphosphazene (HCCP) as a starting material. The synthesis proceeds through a two-step process:
Synthesis of Polydichlorophosphazenes (PDCP): HCCP is reacted with aluminum chloride (AlCl3) as a catalyst to produce PDCP through ring-opening polymerization.
Substitution Reaction: The chlorine atoms in PDCP are substituted with 2-(2-methoxyethoxy)ethanol to form the desired compound.
Chemical Reactions Analysis
2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the methoxyethoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce phosphoric acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo hydrolysis to release phosphoric acid derivatives, which can interact with biological molecules and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one can be compared with other similar compounds, such as:
2-Methoxyethanol: This compound is a glycol ether with similar solvent properties but lacks the phosphorus-containing ring structure.
2-(2-Methoxyethoxy)ethanol: This compound is used as a solvent and has similar hydrophilic and lipophilic properties but does not contain the dioxaphospholane ring.
2-(2-Methoxyethoxy)acetic acid: This compound is used as a surfactant and has similar chemical properties but lacks the phosphorus atom.
Properties
CAS No. |
922522-52-9 |
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Molecular Formula |
C5H11O5P |
Molecular Weight |
182.11 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O5P/c1-7-2-3-8-11(6)9-4-5-10-11/h2-5H2,1H3 |
InChI Key |
WJSTWAMKWXORCA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOP1(=O)OCCO1 |
Origin of Product |
United States |
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